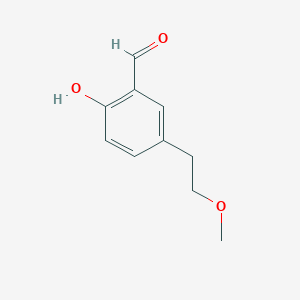

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is an organic compound . It is a liquid in its physical form .

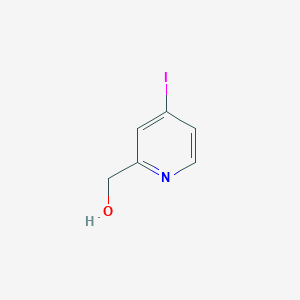

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is represented by the InChI code1S/C10H12O3/c1-13-5-4-8-2-3-10 (12)9 (6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 . The molecular weight is 180.2 . Physical And Chemical Properties Analysis

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is a liquid . It has a molecular weight of 180.2 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde and related compounds are synthesized through various chemical processes for research and industrial applications. For instance, the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, a related compound, was achieved using hydroformylation catalyzed by magnesium methoxide, achieving a yield of 73.1% (Hui Jian-bin, 2011).

Applications in Organic Synthesis

- These compounds play a significant role in organic synthesis. For example, benzaldehydes react with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which are intermediates in synthesizing 2-(alkylamino)-1-arylethanols (V. Moshkin & V. Sosnovskikh, 2013).

Use in Linkers for Solid Phase Organic Synthesis

- Electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, are investigated as linkers for solid phase organic synthesis. They can be converted to various secondary amides through derivatization (E. Swayze, 1997).

Role in Catalyzed Reactions

- These compounds are used in enzyme catalyzed reactions for asymmetric C–C-bond formation, demonstrating their importance in producing specific enantiomers of chemical compounds (Sven Kühl et al., 2007).

Applications in Green Chemistry

- They are involved in green chemistry applications, such as solvent-free one-pot synthesis of 3-carboxycoumarins, highlighting their role in environmentally friendly chemical processes (B. Bandgar et al., 1999).

Inhibitors in Biochemical Studies

- These compounds have been evaluated as inhibitors in biochemical studies, like inhibiting catechol O-methyltransferase, demonstrating their potential in pharmacological research (R. Borchardt et al., 1982).

Studies in Crystallography

- Crystallographic studies involve these compounds to understand molecular interactions and structures, such as the study of 2-methoxy-benzaldehyde dimers (P. Ribeiro-Claro et al., 2002).

Flavor Compound Production

- They are used in the production of specific flavor compounds, as seen in the study of 2-hydroxy-4-methoxy benzaldehyde from in vitro cultures of Decalepis hamiltonii (P. Giridhar et al., 2005).

Safety and Hazards

The safety information for 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-hydroxy-5-(2-methoxyethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSUQUZGDHWEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)

![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)

![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)

![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)